4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a piperazine derivative that has garnered significant attention in the field of medicinal chemistry due to its unique biological and pharmaceutical properties. This compound, with the molecular formula C12H20N4O5S and a molecular weight of 332
Preparation Methods
The synthesis of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with cyanamide under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has shown promise in medicinal chemistry for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products due to its unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate can be compared with other similar compounds, such as:
4-(3-Methoxyphenyl)piperazine-1-carboxamide: This compound has a similar structure but differs in its functional groups, leading to distinct chemical and biological properties.
4-(3-Methoxyphenyl)piperazine-1-carboxylate: Another related compound with different functional groups, affecting its reactivity and applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14;1-5(2,3)4/h2-4,9H,5-8H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGRXCYAJJHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-42-0 | |
Record name | 1-Piperazinecarboximidamide, 4-(3-methoxyphenyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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